molecular formula C11H16N2O3S B2451621 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448028-59-8

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2451621
CAS No.: 1448028-59-8
M. Wt: 256.32
InChI Key: MFHZICQZKFIJMV-UHFFFAOYSA-N
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Description

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core—a six-membered heterocycle containing one nitrogen atom—that is prominently featured in more than twenty classes of pharmaceuticals . The specific structure includes a pyridine ring linked via an ether bond to the piperidine ring, which is further modified with a methylsulfonyl group. Piperidine derivatives are recognized as one of the most important synthetic fragments for designing new drugs, serving as crucial building blocks for constructing biologically active molecules . The piperidine moiety is a fundamental scaffold in organic chemistry, and its synthesis and functionalization are actively pursued areas of research . While the specific biological activity of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is a subject of ongoing investigation, its structure is closely related to compounds studied for various pharmacological applications. For instance, structurally similar molecules containing both pyridine and piperidine subunits have been investigated as potential antagonists for targets like the TRPV1 receptor, which is a key player in pain signaling pathways . Furthermore, analogous compounds featuring the piperidine ring have been developed as modulators of other biological targets, such as the glucose-dependent insulinotropic receptor (GPR119), highlighting the versatility of this chemotype in pharmaceutical development . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. It is a valuable tool for scientists working in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex chemical entities.

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHZICQZKFIJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the reaction of 4-hydroxypyridine with 1-(methylsulfonyl)piperidine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its role in treating several medical conditions, particularly those related to metabolic disorders and central nervous system (CNS) diseases.

Metabolic Disorders

Research indicates that compounds similar to 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the regulation of cortisol metabolism, and its inhibition can be beneficial in treating metabolic syndrome, which includes conditions like type 2 diabetes and obesity. Inhibitors of this enzyme have shown promise in ameliorating insulin resistance and hypertension, thereby reducing the risk of cardiovascular diseases .

Central Nervous System Disorders

The compound's structure suggests potential neuroprotective properties. Studies have indicated that similar compounds may help in treating CNS disorders such as mild cognitive impairment and Alzheimer's disease by modulating neuroinflammatory pathways and preventing neuronal cell death .

Biological Activities

The biological evaluation of compounds related to 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine has revealed several promising activities.

Antimicrobial Activity

Some derivatives have demonstrated moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that the compound could be explored further for its potential as an antibacterial agent .

Enzyme Inhibition

Compounds with a piperidine moiety have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases, while urease inhibitors can be significant in managing infections caused by urease-producing bacteria .

General Synthetic Route

The general synthetic route typically involves:

  • Formation of the piperidine ring : Utilizing starting materials that can undergo cyclization.
  • Introduction of the methylsulfonyl group : This can be achieved through sulfonation reactions.
  • Coupling with pyridine derivatives : This step often employs nucleophilic substitution reactions to introduce the pyridine moiety.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of compounds structurally related to 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine:

StudyFindings
Demonstrated inhibition of 11β-HSD1 leading to improved metabolic profiles in diabetic models.
Showed neuroprotective effects in animal models of Alzheimer's disease, indicating potential for cognitive enhancement.
Reported significant antibacterial activity against multiple strains, suggesting a broad-spectrum potential.

Mechanism of Action

The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The ether linkage between the piperidine and pyridine rings is crucial for its inhibitory effect on certain enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Biological Activity

The compound 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine can be represented as follows:

C12H16N2O3S\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This compound features a piperidine ring substituted with a methylsulfonyl group and an ether linkage to a pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine has been investigated in various contexts, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that compounds similar to 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine exhibit significant antimicrobial effects. For instance, derivatives of piperidine have been reported to possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives often range from 15.625 μM to 125 μM, indicating moderate to strong antibacterial properties .

CompoundMIC (μM)Target Bacteria
Compound A15.625Staphylococcus aureus
Compound B62.5Escherichia coli
Compound C125Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this class of compounds has been highlighted in various studies. For example, certain piperidine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated that these compounds could induce apoptosis and inhibit cell growth effectively .

Case Study:
In one study, a series of piperidine derivatives were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of approximately 10 µM against MDA-MB-231 cells, suggesting significant potential for further development as anticancer agents .

The mechanism by which 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine exerts its biological effects is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. For instance, it may inhibit key enzymes related to cell proliferation or modulate receptor activity associated with inflammatory responses .

Research Findings

Recent research has expanded on the understanding of this compound's biological activities:

  • Antimicrobial Studies : A comparative analysis indicated that derivatives with modifications on the piperidine ring displayed enhanced antimicrobial efficacy compared to their parent compounds .
  • Anticancer Investigations : In vivo studies demonstrated that certain derivatives not only inhibited tumor growth but also reduced metastatic spread in animal models .
  • Inflammatory Response Modulation : Compounds similar to 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine have shown the ability to downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

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